molecular formula C11H25ClN2O2 B2695654 tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride CAS No. 2550997-87-8

tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride

Cat. No.: B2695654
CAS No.: 2550997-87-8
M. Wt: 252.78
InChI Key: XEXQGXHBMNICCO-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride is a chemical compound that belongs to the class of carbamates. It is commonly used in organic synthesis and pharmaceutical research due to its unique properties and reactivity. The compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The reaction is carried out by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the efficiency of the Boc protection reaction .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine . This property is particularly useful in peptide synthesis, where selective deprotection is crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride is unique due to its specific stereochemistry and the presence of a methyl group on the pentyl chain. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2.ClH/c1-9(5-7-12)6-8-13-10(14)15-11(2,3)4;/h9H,5-8,12H2,1-4H3,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXQGXHBMNICCO-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CCNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN)CCNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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